molecular formula C20H19N3O3 B2462861 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide CAS No. 1797875-43-4

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide

Cat. No. B2462861
CAS RN: 1797875-43-4
M. Wt: 349.39
InChI Key: VJVZVCPWBGWWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide” has been discussed in various studies . The synthesis process often involves multiple steps and can be complex. For instance, one method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been discussed in various studies . For instance, one study proposed a reaction mechanism involving an intramolecular aromatic electrophilic substitution .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in medicinal chemistry. Several therapeutic agents incorporate this structural unit, demonstrating significant biological activities. Notable examples include:

Heterocyclic Chemistry

The compound’s imidazole moiety, with its five-membered heterocyclic structure, is of interest in synthetic chemistry. Imidazole derivatives have diverse applications, including:

Molecular Docking Studies

Given the compound’s complexity, it’s essential to investigate its interactions with biological targets. Molecular docking studies can reveal potential binding sites and guide drug design. For instance, researchers have performed molecular docking studies on indole derivatives as anti-HIV-1 agents .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The increased concentration of acetylcholine affects various biochemical pathways. One of the most significant effects is the enhancement of signal transmission in the nervous system . This can lead to improved cognitive function, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .

Pharmacokinetics

It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The result of the compound’s action is a moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . This can lead to an increase in acetylcholine levels, enhancing signal transmission in the nervous system and potentially improving cognitive function .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . Additionally, factors such as the patient’s overall health, diet, and the presence of other medications can also influence the compound’s efficacy and potential side effects.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(10-15-6-2-1-3-7-15)22-16-11-21-23(12-16)13-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11-12,17H,10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZVCPWBGWWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.